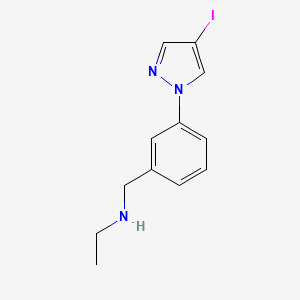
n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds or their analogs.
Benzylation: The pyrazole ring is then benzylated using benzyl halides under basic conditions.
Amination: Finally, the benzylated pyrazole is reacted with ethanamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium azide, thiols.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen replacing the iodine atom.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-Bromo-1H-pyrazol-1-yl)benzyl)ethanamine
- N-(3-(4-Chloro-1H-pyrazol-1-yl)benzyl)ethanamine
- N-(3-(4-Fluoro-1H-pyrazol-1-yl)benzyl)ethanamine
Uniqueness
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Biological Activity
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The compound integrates a pyrazole ring, an iodine substituent, and an ethanamine moiety, which collectively contribute to its pharmacological potential. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C12H14IN3, with a molecular weight of 327.16 g/mol. The structure includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Iodine Atom : Enhances reactivity and biological activity.
- Benzyl Group : Provides hydrophobic character, influencing interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
- Benzylation : The pyrazole is benzylated using benzyl halides under basic conditions.
- Amination : Final reaction with ethanamine to yield the target compound.
These methods can be optimized for higher yields and purity, employing techniques such as continuous flow reactors for industrial applications.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Properties
Research indicates that compounds containing pyrazole rings often display significant anticancer activity. For instance, related pyrazole derivatives have been shown to reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting potential applications in cancer therapy . The mechanism appears to involve modulation of key signaling pathways that control cell proliferation and survival.
The mechanism of action for this compound includes:
- Target Interaction : The iodine atom and pyrazole ring facilitate binding to specific enzymes and receptors.
- Pathway Modulation : Depending on the target, the compound can either inhibit or activate various biological pathways, influencing processes such as apoptosis and autophagy .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on Autophagy Modulators :
- Structure–Activity Relationship (SAR) Studies :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H14IN3 |
| Molecular Weight | 327.16 g/mol |
| Biological Activity | Anticancer, autophagy modulation |
| Mechanism of Action | Enzyme/receptor interaction |
| Synthesis Method | Multi-step synthesis |
Properties
Molecular Formula |
C12H14IN3 |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C12H14IN3/c1-2-14-7-10-4-3-5-12(6-10)16-9-11(13)8-15-16/h3-6,8-9,14H,2,7H2,1H3 |
InChI Key |
SAXMRBYNTNLLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC=C1)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















